
4-(Dimethylamino)-2-methylquinoline-5,8-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)-2-methylquinoline-5,8-diol is an organic compound belonging to the quinoline family. This compound is characterized by the presence of a dimethylamino group at the 4-position, a methyl group at the 2-position, and hydroxyl groups at the 5 and 8 positions of the quinoline ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-methylquinoline-5,8-diol can be achieved through several synthetic routes. One common method involves the reaction of 2-methylquinoline with dimethylamine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions with a solvent such as ethanol or methanol. The hydroxyl groups at the 5 and 8 positions can be introduced through subsequent hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-(Dimethylamino)-2-methylquinoline-5,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
科学的研究の応用
4-(Dimethylamino)-2-methylquinoline-5,8-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Dimethylamino)-2-methylquinoline-5,8-diol involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the quinoline ring can intercalate with DNA or interact with enzymes. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.
類似化合物との比較
Similar Compounds
- 4-(Dimethylamino)benzoic acid
- 4-(Dimethylamino)cinnamaldehyde
- 4-Dimethylaminopyridine
Comparison
Compared to similar compounds, 4-(Dimethylamino)-2-methylquinoline-5,8-diol is unique due to the presence of both hydroxyl and dimethylamino groups on the quinoline ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
88484-74-6 |
|---|---|
分子式 |
C12H14N2O2 |
分子量 |
218.25 g/mol |
IUPAC名 |
4-(dimethylamino)-2-methylquinoline-5,8-diol |
InChI |
InChI=1S/C12H14N2O2/c1-7-6-8(14(2)3)11-9(15)4-5-10(16)12(11)13-7/h4-6,15-16H,1-3H3 |
InChIキー |
GTLKJZLYLVYLCW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC(=C2C(=C1)N(C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


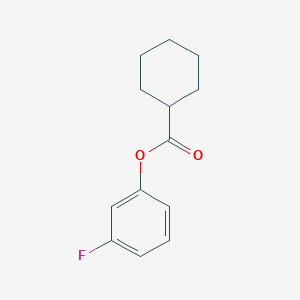
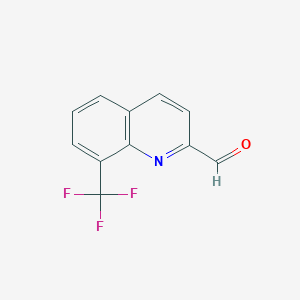



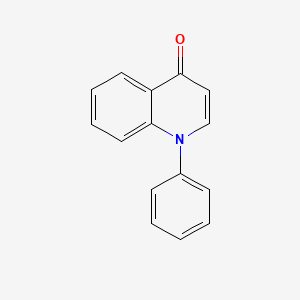

![N-[4-(Trimethylsilyl)phenyl]glycine](/img/structure/B11884763.png)
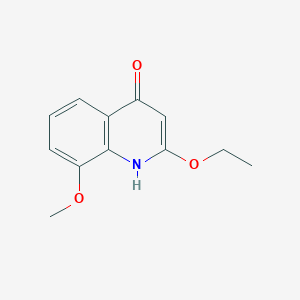

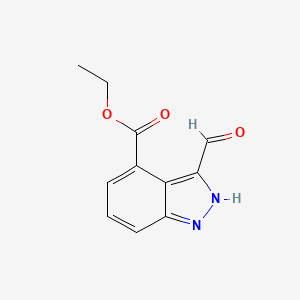
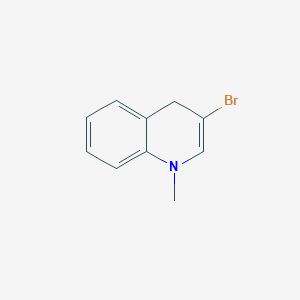

![4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B11884812.png)
